molecular formula C9H13N3O B2382188 2-Amino-4-isopropylnicotinamide CAS No. 1707373-08-7

2-Amino-4-isopropylnicotinamide

Cat. No.: B2382188
CAS No.: 1707373-08-7
M. Wt: 179.223
InChI Key: ZHNVYLLZLKTIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-isopropylnicotinamide is a chemical compound that belongs to the class of nicotinamides Nicotinamides are derivatives of nicotinic acid (vitamin B3) and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-isopropylnicotinamide typically involves the following steps:

    Starting Material: The synthesis begins with 4-isopropylnicotinic acid.

    Amidation: The carboxylic acid group of 4-isopropylnicotinic acid is converted to an amide group using reagents such as thionyl chloride (SOCl2) followed by ammonia (NH3) or an amine source.

    Amination: The resulting 4-isopropylnicotinamide is then subjected to amination to introduce the amino group at the 2-position. This can be achieved using reagents like sodium azide (NaN3) followed by reduction with hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-isopropylnicotinamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or amides.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, nitro derivatives, substituted amides, and various alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-4-isopropylnicotinamide has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-isopropylnicotinamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methylpyridine
  • 2-Amino-4-ethylpyridine
  • 2-Amino-4-propylpyridine

Uniqueness

2-Amino-4-isopropylnicotinamide is unique due to its isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

2-amino-4-propan-2-ylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-5(2)6-3-4-12-8(10)7(6)9(11)13/h3-5H,1-2H3,(H2,10,12)(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNVYLLZLKTIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NC=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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